1-Benzylguanidine hemisulfate
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Overview
Description
1-Benzylguanidine hemisulfate is a chemical compound with the molecular formula C16H24N6O4S. It is a sulfuric acid compound with N-benzylguanidine in a 1:2 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
1-Benzylguanidine hemisulfate can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with cyanamide, followed by the addition of sulfuric acid to form the hemisulfate salt. The reaction conditions typically include an inert atmosphere and room temperature storage . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Benzylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzylguanidine hemisulfate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing more complex molecules, including radiopharmaceuticals.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: It plays a role in the development of diagnostic agents for neuroendocrine tumors, such as the synthesis of a 99mTc analogue of I-meta-iodobenzylguanidine (mIBG).
Mechanism of Action
The mechanism of action of 1-Benzylguanidine hemisulfate involves its interaction with specific molecular targets and pathways. In medical applications, it targets neuroendocrine cells, allowing for the diagnosis and treatment of related tumors. The compound’s guanidine group interacts with cellular receptors, leading to specific biochemical responses .
Comparison with Similar Compounds
1-Benzylguanidine hemisulfate can be compared with other similar compounds, such as:
1-Benzylguanidine: This compound lacks the hemisulfate group and has different solubility and reactivity properties.
N-Benzylguanidine: Similar in structure but differs in its chemical behavior and applications.
Guanidine derivatives: These compounds share the guanidine functional group but vary in their substituents and overall properties.
The uniqueness of this compound lies in its specific combination of the benzyl and guanidine groups with the hemisulfate, providing distinct chemical and physical properties that make it suitable for specialized applications.
Properties
CAS No. |
2551-73-7 |
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Molecular Formula |
C8H13N3O4S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-benzylguanidine;sulfuric acid |
InChI |
InChI=1S/C8H11N3.H2O4S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
XTNHCMPWHJGJIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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